![molecular formula C15H14N2O5S B1606972 (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid CAS No. 7675-56-1](/img/no-structure.png)

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

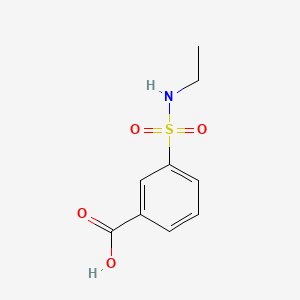

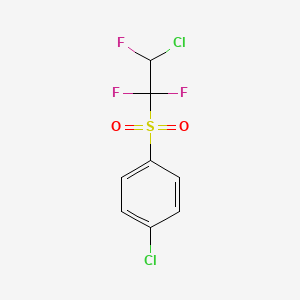

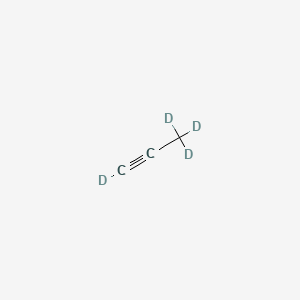

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid , also known as HNTPA , is a chiral amino acid derivative . Its chemical structure comprises a propanoic acid backbone with a hydroxyphenyl group, a nitrophenylthio group, and an amino group. The compound exhibits interesting pharmacological properties due to its unique structural features.

Synthesis Analysis

The synthesis of HNTPA involves several steps, including nitration , thiolation , and amino acid coupling . Researchers have developed various synthetic routes to access this compound, often starting from commercially available precursors. The choice of protecting groups and reaction conditions significantly impacts the yield and stereochemistry of the final product.

Molecular Structure Analysis

HNTPA’s molecular formula is C₁₃H₁₁N₃O₅S , and its three-dimensional structure reveals the spatial arrangement of its functional groups. The hydroxyphenyl moiety contributes to its biological activity, while the nitrophenylthio group imparts reactivity and specificity.

Chemical Reactions Analysis

HNTPA participates in several chemical reactions:

- Reduction : The nitro group can be reduced to an amino group, yielding a different compound with altered properties.

- Acid-Base Reactions : The carboxylic acid group can act as both an acid and a base, influencing its solubility and reactivity.

- Peptide Bond Formation : HNTPA can form peptide bonds with other amino acids, contributing to its role in protein synthesis.

Physical And Chemical Properties Analysis

- Melting Point : HNTPA typically melts at a specific temperature range, which reflects its crystalline structure.

- Solubility : The compound’s solubility in various solvents impacts its formulation and bioavailability.

- Stability : HNTPA’s stability under different conditions (e.g., pH, temperature) affects its shelf life and storage requirements.

Safety And Hazards

- Toxicity : Assessing HNTPA’s toxicity is crucial for safe handling and potential therapeutic use.

- Environmental Impact : Consider its impact on the environment during production, use, and disposal.

Future Directions

Researchers should explore the following areas:

- Biological Activity : Investigate HNTPA’s interactions with specific targets (e.g., receptors, enzymes).

- Derivatives : Synthesize analogs or derivatives to enhance potency or selectivity.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.

: NY Times: How Tall Is Mount Everest?

: Wikipedia: Mount Everest

properties

CAS RN |

7675-56-1 |

|---|---|

Product Name |

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid |

Molecular Formula |

C15H14N2O5S |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |

InChI |

InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1 |

InChI Key |

VICFQGTUBSTZHS-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)